molecular formula C12H12S B8715719 Thiophene, 2-[(4-methylphenyl)methyl]- CAS No. 113386-21-3

Thiophene, 2-[(4-methylphenyl)methyl]-

Cat. No.: B8715719
CAS No.: 113386-21-3
M. Wt: 188.29 g/mol
InChI Key: KSZBBGSOBWUIOV-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Science

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, stands as a cornerstone in the landscape of modern chemical science. britannica.comeprajournals.com Its unique electronic and structural properties have established it as a "privileged pharmacophore" in medicinal chemistry, meaning its core structure is a recurring motif in a wide array of biologically active compounds. chemical-suppliers.eunih.gov The thiophene moiety is a key component in numerous FDA-approved drugs, demonstrating a vast spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and antihypertensive activities. chemical-suppliers.eunih.govamazonaws.comderpharmachemica.comcognizancejournal.com The structural similarity of the thiophene ring to a benzene (B151609) ring allows it to act as a bioisostere, where it can replace a benzene ring in a drug candidate, often without a loss of biological activity, while potentially modifying properties like metabolism and solubility. chemical-suppliers.eu Notable pharmaceuticals containing the thiophene nucleus include the antiplatelet agent Clopidogrel, the antipsychotic Olanzapine, and the anti-inflammatory drug Suprofen. chemical-suppliers.eursc.org

Beyond its role in drug discovery, the thiophene ring is a critical building block in the field of materials science. pharmaffiliates.comchemspider.com Its electron-rich nature makes it an excellent component for the construction of organic semiconductors. chemspider.com Thiophene-based polymers and oligomers are integral to the development of advanced organic electronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. chemical-suppliers.eursc.orggoogle.com The versatility of thiophene chemistry allows for fine-tuning of its electronic and physical properties through substitution, making it a highly adaptable component for creating novel materials with tailored functions. rsc.orggoogle.com

Research Landscape of Substituted Thiophenes: An Overview

The academic and industrial research landscape for substituted thiophenes is dynamic and expansive, driven by their immense potential in both medicine and materials science. nih.govderpharmachemica.com A significant portion of research is dedicated to the development of novel and efficient synthetic methodologies to access a diverse range of thiophene derivatives. organic-chemistry.org

Classical synthesis methods that are still widely employed include the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.comwikipedia.org Another foundational method is the Gewald synthesis, a multicomponent reaction that provides access to highly functionalized 2-aminothiophenes. derpharmachemica.com

Contemporary research has expanded this synthetic toolkit considerably. organic-chemistry.org Modern approaches often focus on regioselective and atom-economical methods, such as the metal-catalyzed heterocyclization of functionalized alkynes. wikipedia.org Cross-coupling reactions, like the Suzuki and Kumada reactions, are also employed to functionalize pre-existing thiophene rings, allowing for the construction of complex biaryl systems. google.com Furthermore, innovative strategies utilizing elemental sulfur or other simple sulfur sources in transition-metal-free reactions are gaining traction, aligning with the principles of green chemistry. chemical-suppliers.euorganic-chemistry.org

Research applications are broadly focused on structure-activity relationship (SAR) studies to discover new therapeutic agents and on the design of novel materials with enhanced electronic and photophysical properties. chemical-suppliers.eursc.org For instance, the specific compound Thiophene, 2-[(4-methylphenyl)methyl]-, and its more complex derivatives serve as important intermediates in the synthesis of pharmaceuticals like Canagliflozin, an antidiabetic agent. google.comchemicalbook.comhsppharma.com This highlights a key area of research where synthetic chemists construct specific substituted thiophenes as building blocks for larger, more complex target molecules.

Chemical Compound Data: Thiophene, 2-[(4-methylphenyl)methyl]-

While the broader class of substituted thiophenes is extensively studied, detailed experimental data for the specific compound Thiophene, 2-[(4-methylphenyl)methyl]- is sparse in publicly accessible scientific literature. The compound is identified by the molecular formula C12H12S. chemspider.com Its structure consists of a thiophene ring substituted at the 2-position with a 4-methylbenzyl group, connecting the aromatic toluene (B28343) unit to the heterocyclic thiophene ring via a methylene (B1212753) (-CH2-) bridge.

Below are the known identifiers for this compound.

PropertyValue
IUPAC Name 2-[(4-methylphenyl)methyl]thiophene
Synonym 2-(4-Methylbenzyl)thiophene
Molecular Formula C12H12S
Molecular Weight 188.29 g/mol
CAS Number 113386-21-3 (RN)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113386-21-3

Molecular Formula

C12H12S

Molecular Weight

188.29 g/mol

IUPAC Name

2-[(4-methylphenyl)methyl]thiophene

InChI

InChI=1S/C12H12S/c1-10-4-6-11(7-5-10)9-12-3-2-8-13-12/h2-8H,9H2,1H3

InChI Key

KSZBBGSOBWUIOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=CS2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 4 Methylphenyl Methyl Thiophene

Intrinsic Reactivity Patterns of the Thiophene (B33073) Nucleus in Substituted Systems

Thiophene is an aromatic heterocyclic compound, a property that dominates its chemical reactivity. wikipedia.org Though less aromatic than benzene (B151609), its aromatic character is significant, leading it to undergo substitution reactions rather than the addition reactions typical of conventional sulfides. wikipedia.org

The sulfur atom is central to thiophene's chemical nature. One of its lone pairs of electrons is delocalized into the π-electron system of the ring, contributing to a (4n+2)π electron count that satisfies Hückel's rule for aromaticity. pharmaguideline.combhu.ac.in This delocalization makes the sulfur atom resistant to reactions like alkylation and oxidation. wikipedia.org

The electronegativity of the heteroatom plays a crucial role in the aromaticity and reactivity of five-membered heterocycles. pharmaguideline.com The order of aromaticity is generally considered to be Thiophene > Pyrrole > Furan (B31954). pharmaguideline.com The sulfur atom in thiophene is less electronegative than the oxygen in furan or the nitrogen in pyrrole. pharmaguideline.combhu.ac.in While this would suggest it withdraws fewer electrons from the ring, the mesomeric effect (+M) is also smaller due to less effective overlap between the p-orbitals of carbon and the 3p orbitals of sulfur. pharmaguideline.com This balance results in thiophene being less reactive towards electrophiles than furan and pyrrole, but significantly more reactive than benzene. bhu.ac.in

HeterocycleHeteroatomRelative AromaticityRelative Reactivity (Electrophilic Substitution)
ThiopheneSHighModerate
PyrroleNModerateHigh
FuranOLowHigh

Like other aromatic systems, thiophene derivatives readily undergo electrophilic substitution reactions. nih.gov For an unsubstituted thiophene ring, these reactions show high regioselectivity for the C2 position (α-carbon) over the C3 position (β-carbon). stackexchange.com This preference is explained by the stability of the cationic intermediate (sigma complex or arenium ion) formed during the reaction. stackexchange.com

Attack of an electrophile at the C2 position results in a carbocation intermediate that can be described by three resonance structures, allowing for significant delocalization of the positive charge. stackexchange.com In contrast, attack at the C3 position yields an intermediate with only two possible resonance forms. stackexchange.com The greater number of resonance structures for the C2-attack intermediate indicates it is more stable and lower in energy, making this the preferred pathway. stackexchange.com

In the case of 2-[(4-methylphenyl)methyl]thiophene, the C2 position is already occupied. The 2-benzyl substituent is an activating, ortho-, para-directing group. In the context of the thiophene ring, this directs incoming electrophiles primarily to the C5 position (the other α-carbon), which is analogous to the para position in a benzene ring. Substitution at C3 would be the minor product. Quantum chemistry calculations using Density Functional Theory (DFT) have been employed to investigate and confirm the regioselectivity of electrophilic substitution on α-substituted thiophenes. researchgate.net

Reaction Pathways Involving the 2-[(4-Methylphenyl)methyl] Substituent

The tolylmethyl side chain introduces additional sites of reactivity to the molecule, distinct from the thiophene nucleus.

The thiophene ring and its substituent can undergo both oxidation and reduction, although the conditions often determine which part of the molecule reacts.

Oxidation: Oxidation of thiophene derivatives can occur at the sulfur atom. wikipedia.org Mild oxidation, for instance with trifluoroperacetic acid or hydrogen peroxide catalyzed by methyltrioxorhenium(VII), can form a thiophene S-oxide (sulfoxide) and subsequently a thiophene S,S-dioxide (sulfone). wikipedia.orgnih.gov The rate of conversion to the sulfoxide is increased by electron-donating substituents on the ring. nih.gov Conversely, the subsequent oxidation of the sulfoxide to the sulfone is favored by electron-withdrawing groups. nih.gov Studies on benzothiophene derivatives show that the presence of a methyl group can enhance reactivity towards oxidation. elsevierpure.com The tolylmethyl group on 2-[(4-methylphenyl)methyl]thiophene would likely influence the rate of sulfur oxidation. Additionally, the benzylic methyl group of the substituent itself can be a site for oxidation or other reactions, such as free-radical bromination using N-Bromosuccinimide (NBS).

Reduction: The reduction of thiophene derivatives can proceed via several pathways. researchgate.net Catalytic hydrogenation can reduce the thiophene ring to form dihydro- and tetrahydrothiophene derivatives. researchgate.net However, a more common and industrially significant reaction is the reductive cleavage of the C-S bonds, known as hydrodesulfurization (HDS). figshare.com This process, often employing catalysts like Raney nickel, is crucial for removing sulfur compounds from fossil fuels. researchgate.net The reduction of thioindigoid dyes with Raney nickel has been shown to yield 1,4-diarylbutanes, demonstrating the complete removal of the sulfur atom. researchgate.net

The carbon-sulfur bonds in the thiophene ring, while part of an aromatic system, can be cleaved under specific conditions, often mediated by transition metal complexes. researchgate.net

Cleavage: Studies have shown that various tungsten and iridium complexes are capable of cleaving the C-S bond in thiophenes. figshare.comfigshare.com For example, a tungsten complex, W(PMe3)4(η2-CH2PMe2)H, reacts with thiophene and hydrogen to yield a butanethiolate complex, effectively opening the ring. figshare.com Similarly, iridium(III) complexes have been shown to induce ring-opening and hydrogenation of methyl-substituted thiophenes to form dinuclear iridium complexes with bridging thiolates. figshare.com Cobalt complexes have also been demonstrated to achieve C-S bond cleavage in thiophene. acs.org These reactions are fundamental to understanding the mechanisms of hydrodesulfurization. figshare.com

Rearrangement: Substituted thiophenes can undergo various rearrangement reactions. The thio-Claisen rearrangement, a figshare.comfigshare.com sigmatropic shift, is a known pathway for rearranging allyl thienyl sulfides and has been investigated for substrates like 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene. semanticscholar.org Another fascinating process is the rearrangement of "Dewar thiophenes," which are photoisomers of thiophenes. nih.gov Theoretical studies have clarified the mechanism for these walk rearrangements, which involve the migration of a group (like S=O) around the carbon ring. nih.gov

Metal Complex SystemSubstrateResult of C-S Cleavage
Tungsten: W(PMe3)4(η2-CH2PMe2)HThiopheneRing-opening to form a butanethiolate complex
Iridium: [Cp*IrCl]22,5-dimethylthiopheneRing-opening to form dinuclear Ir complexes with bridging thiolates
Cobalt: [(C5Me5)Co]2ThiopheneFormation of a complex with a cleaved C-S bond

Advanced Mechanistic Studies of Thiophene Functionalization

Modern synthetic chemistry has developed sophisticated methods for the functionalization of thiophenes, moving beyond classical electrophilic substitution. Recent research has focused on catalytic asymmetric transformations, which are crucial for producing chiral thiophene-containing molecules for pharmaceutical and materials science applications. rsc.org

One innovative approach involves the use of highly reactive vinylidene ortho-quinone methide (VQM) intermediates, generated in situ. rsc.orgresearchgate.net These intermediates can be used to activate otherwise inert thiophene structures. rsc.org Depending on the design of the substrate, this activation can lead to different reaction pathways, such as 6π-electrocyclization or dearomative intramolecular cycloadditions. rsc.org These methods have been successfully used to synthesize axially chiral benzothiophene derivatives and chiral spiro-compounds derived from thiophene with high yields and excellent enantioselectivities. rsc.orgresearchgate.net The key role of the VQM intermediate has been demonstrated through control experiments where its formation is prohibited, resulting in no reaction. rsc.org These advanced strategies represent a significant step forward in controlling the reactivity and stereochemistry of thiophene functionalization.

Kinetic Isotope Effect (KIE) Analysis in C-H Activation

The Kinetic Isotope Effect (KIE) is a powerful tool used in physical organic chemistry to study reaction mechanisms. It involves replacing an atom in a reactant with one of its heavier isotopes and measuring the resulting change in the reaction rate. In the context of C-H activation, a hydrogen (H) atom would be replaced by its heavier isotope, deuterium (D).

If the C-H bond is broken in the rate-determining step of the reaction, a primary KIE (typically with a value of kH/kD > 2) is observed. A smaller or absent KIE might suggest that C-H bond cleavage is not involved in the slowest step of the reaction. This analysis provides crucial insights into the transition state of the reaction.

Elucidation of Concerted vs. Stepwise Reaction Mechanisms in Catalytic Transformations

Catalytic transformations involving C-H activation can proceed through various mechanistic pathways. Two fundamental possibilities are concerted and stepwise mechanisms.

Concerted Mechanism: In a concerted mechanism, the C-H bond breaking and the formation of a new bond (e.g., with a metal catalyst) occur in a single, simultaneous step. There are no intermediate species formed during this process.

Distinguishing between these mechanisms is a key goal of mechanistic studies and often involves a combination of experimental techniques, including KIE analysis, computational modeling, and spectroscopic observation of intermediates.

Without specific studies on 2-[(4-methylphenyl)methyl]thiophene, it is not possible to provide data tables or detailed research findings as requested.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise molecular structure of Thiophene (B33073), 2-[(4-methylphenyl)methyl]-. Analysis of ¹H and ¹³C NMR spectra, potentially augmented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all proton and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the hydrogen atoms.

Thiophene Ring Protons: The three protons on the thiophene ring would typically appear as multiplets in the aromatic region, generally between 6.8 and 7.4 ppm. The proton at the C5 position, adjacent to the sulfur atom, is expected to be the most downfield of the three.

p-Tolyl Group Protons: The four protons on the 4-methylphenyl ring are expected to present as two doublets in the aromatic region (typically 7.0-7.3 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

Methylene (B1212753) Bridge Protons (-CH₂-): A singlet corresponding to the two protons of the methylene bridge is anticipated. Its chemical shift would likely be in the range of 4.0-4.5 ppm, influenced by the adjacent aromatic thiophene and phenyl rings.

Methyl Group Protons (-CH₃): A sharp singlet for the three protons of the methyl group is expected in the aliphatic region, typically around 2.3 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For the C₁₂H₁₂S structure of Thiophene, 2-[(4-methylphenyl)methyl]-, ten distinct signals are expected in a decoupled spectrum, accounting for the molecular symmetry of the p-tolyl group where two pairs of aromatic carbons are chemically equivalent.

Thiophene Ring Carbons: Four signals are expected for the thiophene ring carbons, with the carbon atom bonded to the methylene bridge (C2) appearing at a distinct chemical shift.

p-Tolyl Group Carbons: Four signals are anticipated for the six carbons of the 4-methylphenyl ring: one for the methyl-substituted carbon, one for the methylene-substituted carbon, one for the two equivalent ortho carbons, and one for the two equivalent meta carbons.

Methylene and Methyl Carbons: A signal for the methylene bridge carbon (-CH₂-) and a signal for the methyl group carbon (-CH₃) are expected in the aliphatic region of the spectrum.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming assignments by showing correlations between coupled protons (COSY) and direct carbon-proton attachments (HSQC).

Table 1: Expected ¹H and ¹³C NMR Signals for Thiophene, 2-[(4-methylphenyl)methyl]-
Assignment¹H NMR Expected Signals¹³C NMR Expected Signals
Thiophene Ring3H, multiplets (~6.8-7.4 ppm)4 distinct signals in aromatic region
p-Tolyl Ring4H, two doublets (~7.0-7.3 ppm)4 distinct signals in aromatic region
Methylene Bridge (-CH₂-)2H, singlet (~4.0-4.5 ppm)1 signal in aliphatic region
Methyl Group (-CH₃)3H, singlet (~2.3 ppm)1 signal in aliphatic region

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups and probe the vibrational modes of the molecule.

FT-IR Spectroscopy: The FT-IR spectrum would display characteristic absorption bands corresponding to specific bond vibrations.

C-H Stretching: Aromatic C-H stretching vibrations from both the thiophene and phenyl rings are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene and methyl groups would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations for both rings are anticipated in the 1400-1600 cm⁻¹ region.

C-S Stretching: The C-S stretching vibration within the thiophene ring typically appears in the 600-850 cm⁻¹ range. iosrjournals.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals, which can be useful for analyzing the skeletal structure of the molecule.

Table 2: Expected Characteristic Vibrational Bands for Thiophene, 2-[(4-methylphenyl)methyl]-
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch> 3000FT-IR, Raman
Aliphatic C-H Stretch< 3000FT-IR, Raman
Aromatic C=C Stretch1400 - 1600FT-IR, Raman
C-H BendingVarious (700 - 1500)FT-IR
C-S Stretch (Thiophene)600 - 850FT-IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule. The spectrum of Thiophene, 2-[(4-methylphenyl)methyl]- is expected to be dominated by π → π* transitions originating from the conjugated π-systems of the thiophene and phenyl aromatic rings. The presence of these two chromophores, separated by an insulating -CH₂- group, would likely result in an absorption spectrum that resembles a superposition of the spectra of the individual substituted thiophene and toluene (B28343) chromophores. Typically, thiophene derivatives exhibit strong absorption bands in the UV region, often between 230 and 280 nm. nist.gov

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) serves to confirm the molecular weight and elucidate the structure through analysis of fragmentation patterns. For Thiophene, 2-[(4-methylphenyl)methyl]- (C₁₂H₁₂S), the molecular ion peak [M]⁺• would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 188.06).

The primary fragmentation pathway is expected to be the benzylic cleavage of the C-C bond between the methylene bridge and the thiophene ring. This would lead to the formation of a highly stable 4-methylbenzyl cation (a derivative of the tropylium (B1234903) ion), which would likely be the base peak in the spectrum at m/z 105. The other fragment would be the thiophen-2-ylmethyl radical. An alternative cleavage could yield a thiophen-2-ylmethyl cation at m/z 97.

Table 3: Predicted Mass Spectrometry Fragments for Thiophene, 2-[(4-methylphenyl)methyl]-
m/zPredicted Fragment IonNotes
188[C₁₂H₁₂S]⁺•Molecular Ion
105[C₈H₉]⁺4-methylbenzyl cation (likely base peak)
97[C₅H₅S]⁺Thiophen-2-ylmethyl cation

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing exact data on bond lengths, bond angles, and intermolecular interactions.

As of this writing, a search of publicly available crystallographic databases did not yield a solved crystal structure for Thiophene, 2-[(4-methylphenyl)methyl]-. Therefore, a detailed, experimentally-verified discussion of its specific solid-state geometry is not possible.

Without experimental data from X-ray diffraction, specific bond lengths and angles cannot be reported. However, expected values can be inferred from known structures of similar fragments. For instance, the C-S bond lengths in the thiophene ring are typically around 1.71-1.72 Å, while the aromatic C-C bonds in both rings would be in the range of 1.38-1.41 Å. nih.gov The dihedral angle between the planes of the thiophene and phenyl rings would be a key conformational parameter, dictated by the steric and electronic interactions within the molecule and the forces of crystal packing.

Based on a comprehensive search of available scientific literature, it has been determined that specific, in-depth computational and theoretical studies focusing solely on the compound Thiophene, 2-[(4-methylphenyl)methyl]- are not publicly available.

While extensive research exists for the broader class of thiophene derivatives, including various computational analyses, the detailed data required to populate the requested sections and subsections for this particular molecule could not be located. Methodologies such as Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) surface analysis, Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis are commonly applied to novel compounds, but the results of such studies for Thiophene, 2-[(4-methylphenyl)methyl]- have not been published in the accessible literature.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time. Fulfilling the request would necessitate fabricating data, which would be scientifically unsound. Further experimental or computational research on this specific compound would be required before such an article could be written.

Computational and Theoretical Chemistry Studies

In Silico Prediction of Reaction Mechanisms and Thermodynamic Stability

Computational and theoretical chemistry serve as powerful tools for elucidating the reaction mechanisms and assessing the thermodynamic stability of thiophene (B33073) derivatives, including Thiophene, 2-[(4-methylphenyl)methyl]-. Through various in silico methods, researchers can model molecular behavior, predict reaction pathways, and calculate energetic properties, providing insights that complement experimental findings.

Reaction Mechanism Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the intricate details of reaction mechanisms involving thiophene rings. These studies can map potential energy surfaces, identify transition states, and calculate activation barriers, thereby revealing the kinetic and thermodynamic feasibility of different pathways.

Oxidation Reactions: The reaction of thiophene and its alkylated derivatives with molecular oxygen has been a subject of theoretical investigation. Studies on thiophene and 2-methylthiophene (B1210033) have shown that reactions with triplet molecular oxygen (³O₂) involve high activation barriers (>30 kcal/mol), suggesting these pathways are significant only at high temperatures. researchgate.netnih.gov The primary mechanisms identified are direct hydrogen abstraction and addition/elimination. researchgate.netnih.gov In contrast, the reaction with singlet oxygen (¹O₂) is much more favorable, proceeding through a [2+4] cycloaddition to form endoperoxide intermediates. researchgate.netnih.gov Computational models indicate that alkyl substitution on the thiophene ring can lower the activation barrier for the addition pathway, a finding relevant to the behavior of 2-[(4-methylphenyl)methyl]-substituted thiophene. researchgate.netnih.gov A mathematical model using Conceptual Density Functional Theory (CDFT) has also been developed to predict the reactivity and stability of thiophene-containing photosensitizers towards singlet oxygen, which is crucial for applications like photodynamic therapy. researchgate.net

Pyrolysis: The unimolecular pyrolysis of thiophene has been investigated using high-level ab initio methods, such as CCSD(T)/CBS, coupled with variational transition-state theory (VTST). acs.org These studies explore various decomposition pathways, including H-shifts, ring-bond ruptures, and isomerizations. acs.org For instance, the conversion of thiophene to an intermediate via a 3,2-H shift was calculated to have a critical energy of 73.19 kcal/mol. acs.org Such computational models are essential for understanding the thermal decomposition of thiophene-based compounds under various conditions. acs.org

Electrophilic Substitution: Electrophilic aromatic substitution (SEAr) is a fundamental reaction for thiophenes. DFT calculations at levels like B3LYP/6-311G(d) are used to determine the preferred site of electrophilic attack. researchgate.net For thiophene, computational results consistently show that the α-carbon (C2/C5 positions) is favored for electrophilic attack over the β-carbon (C3/C4), both kinetically and thermodynamically. researchgate.net These theoretical predictions align well with experimental outcomes and can be explained by analyzing the distribution of Highest Occupied Molecular Orbitals (HOMO). researchgate.net

Table 1: Summary of In Silico Studies on Reaction Mechanisms of Thiophene Derivatives

Reaction TypeComputational MethodKey FindingsReference
Oxidation with O₂MP2/6-311++G(d,p), G4MP2, CCSD(T)Reaction with ³O₂ has high barriers; reaction with ¹O₂ is a favorable [2+4] cycloaddition. Alkylation lowers the barrier. researchgate.netnih.gov
Unimolecular PyrolysisAb initio (CCSD(T)/CBS), VTSTIdentified major decomposition pathways including H-shifts and ring ruptures with calculated activation energies. acs.org
Electrophilic SubstitutionDFT (B3LYP/6-311G(d))α-carbon is the preferred site for electrophilic attack, supported by kinetic, thermodynamic, and HOMO analyses. researchgate.net
Stability in PDTConceptual DFT (CDFT)Developed a model to predict reactivity toward singlet oxygen, linking electronic effects to stability. researchgate.net

Thermodynamic Stability Prediction

Computational methods are also extensively used to predict the thermodynamic stability of molecules. This is often achieved by calculating properties such as total energy, heats of formation, and the energies of frontier molecular orbitals (HOMO and LUMO).

DFT Calculations: Density Functional Theory (DFT) is a common approach for evaluating the structural and electronic properties of thiophene derivatives. nih.gov Methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p) are employed to obtain optimized molecular geometries and calculate thermodynamic parameters. nih.govmdpi.com The stability of a molecule can be related to its HOMO-LUMO energy gap (ΔEH-L). nih.govmdpi.com A larger energy gap generally implies higher kinetic stability and lower chemical reactivity. mdpi.com For a series of thiophene-2-carboxamide derivatives, the HOMO-LUMO gaps were calculated to be in the range of 3.83 to 5.031 eV, indicating stable structures. nih.gov Similarly, for thiophene sulfonamide derivatives, calculated energy gaps between 3.44 and 4.65 eV also reflect molecular stability. mdpi.com These calculations provide a framework for comparing the relative stability of different substituted thiophenes.

Conformational Analysis: For flexible molecules like Thiophene, 2-[(4-methylphenyl)methyl]-, computational scans of potential energy surfaces are performed to identify the most stable conformers. mdpi.com By systematically rotating dihedral angles, researchers can locate energy minima corresponding to stable geometric arrangements. For example, in a study of benzothiazole (B30560) derivatives with a flexible phenyl ring, conformational analysis identified the most energetically favorable orientations. mdpi.com This type of analysis is crucial for understanding the preferred three-dimensional structure and, consequently, the thermodynamic stability of the compound.

Table 2: Computational Approaches for Thermodynamic Stability Analysis

Parameter/MethodComputational ApproachSignificanceReference
Optimized GeometryDFT (e.g., B3LYP/6-311G(d,p))Provides the lowest energy structure and associated geometric parameters (bond lengths, angles). mdpi.comresearchgate.net
Frontier Molecular Orbitals (HOMO-LUMO)DFT, TD-DFTThe energy gap (ΔEH-L) is an indicator of chemical reactivity and kinetic stability. nih.govmdpi.com
Vibrational FrequenciesDFTCalculation of vibrational modes confirms that the optimized structure is a true energy minimum (no imaginary frequencies). mdpi.com
Conformational AnalysisPotential Energy Surface ScanIdentifies the most stable three-dimensional arrangement of the molecule by locating energy minima. mdpi.com

Applications in Advanced Materials Science and Catalysis

Role of Thiophene-Containing Systems in Organic Electronic Materials

Thiophene-based compounds are cornerstones in the field of materials science, particularly for organic electronics. researchgate.net Their chemical stability, versatile functionality, and excellent semiconducting properties make them ideal for a range of applications. researchgate.netnottingham.ac.uk The incorporation of thiophene (B33073) units into molecular structures is a key strategy for developing materials used in devices like thin-film field-effect transistors and solar cells. researchgate.net The rational design of these materials is crucial for advancing device applications and exploring new technological concepts. wiley.com Thiophene-based π-conjugated organic molecules and polymers are a major focus of current research due to their potential as organic semiconductors. nih.gov

Conjugated polymers and oligomers containing thiophene are prized for their semiconducting properties, which have led to a new generation of electronic materials. These materials combine the performance of inorganic semiconductors with the advantages of lower cost and straightforward processing. The development of donor-acceptor (D-A) type polymers, which often incorporate thiophene as the donor unit, is a common strategy to create materials with favorable electrochromic and electrochemical properties. mdpi.com

Research has focused on synthesizing novel thiophene-isoindigo–thiophene D–A–D-type oligomers and their subsequent electropolymerization. mdpi.com This approach combines the high stability of isoindigo-based polymers with the excellent electrochromic stability of polythiophene. mdpi.com The resulting polymers exhibit promising electrochromic performance metrics, as detailed in the table below.

PropertyPerformance Metric
Optical Contrast 53% at 1000 nm
Switching Time 0.8 seconds
Coloration Efficiency High
Data derived from studies on thiophene-isoindigo–thiophene D–A–D-type polymers. mdpi.com

Furthermore, the synthesis of donor-conjugated polymers based on alkyl chain substituted oligobenzo[c]thiophene derivatives has been explored for use in bulk heterojunction solar cells. rsc.org These polymers demonstrate reduced optical band gaps and deep HOMO energy levels, making them promising materials for organic solar cell applications. rsc.org

Thiophene derivatives are extensively used as the active components in a variety of organic electronic devices due to their excellent electron transport properties and stability. researchgate.net They are integral to the fabrication of Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov

In OFETs, thiophene-based organic semiconductors form the charge-transporting layer. mdpi.com For instance, novel organic semiconductors based on dithieno[3,2-b:2′,3′-d]thiophene (DTT) have been designed and synthesized. nih.gov Single-crystal OFETs fabricated from these materials have demonstrated high charge carrier mobility. nih.gov Similarly, solution-processable benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been successfully used as the semiconductor layer in bottom-gate/top-contact OFETs, showing p-channel behavior with significant hole mobility and high current on/off ratios. mdpi.comresearchgate.net

DeviceThiophene-Based MaterialHole Mobility (cm²/Vs)On/Off Ratio
SC-OFET 2,6-di(anthracen-9-yl)dithieno[3,2-b:2′,3′-d]thiopheneup to 1.26> 10⁶
Solution-Sheared OFET Benzo[b]thieno[2,3-d]thiophene (BTT) derivativeup to 0.005> 10⁶
Performance of select thiophene-based OFETs. nih.govresearchgate.net

In the realm of OLEDs, thiophene-containing compounds are used to construct conjugated semiconductors that act as emitters. beilstein-journals.org For example, a donor–π–acceptor (D–π–A) type compound featuring a thieno[3,2-b]thiophene π-conjugated linker has been synthesized and used as an emitter in a solution-processed OLED. beilstein-journals.org This device exhibited low turn-on voltage and high efficiency, demonstrating the potential of thiophene derivatives in display technology. beilstein-journals.org

Photophysical Applications of 2-[(4-Methylphenyl)methyl]thiophene Derivatives

The inherent photophysical properties of the thiophene ring system, combined with the ability to tune these properties through substitution, make its derivatives highly suitable for a range of optical applications. The introduction of groups like the (4-methylphenyl)methyl substituent can influence the electronic structure and, consequently, the absorption and emission characteristics of the molecule.

Derivatives of thiophene are widely investigated for their fluorescence and luminescence. Benzothiazolylthienothiophenes, for example, exhibit fluorescent properties that are highly dependent on their molecular structure. researchgate.net Studies have shown that the positions of absorption and fluorescence bands can be shifted by altering the substituents on the thiophene core. researchgate.net An increase in the electron-withdrawing nature of substituents typically leads to a bathochromic (red) shift of both absorption and fluorescence bands, along with a decrease in fluorescence intensity. researchgate.net

In another study, a series of compounds containing a benzothiazole (B30560) ring linked to other aromatic systems via a thiophene unit were synthesized through Suzuki cross-coupling reactions. niscpr.res.in These compounds displayed fluorescence emissions in the blue region of the spectrum (380 to 450 nm) when excited with UV light at 330 nm. The intensity of the fluorescence was found to be influenced by the nature of the substituents, with electron-donating groups and extended conjugation generally leading to stronger fluorescence. niscpr.res.in

Compound ClassEmission Wavelength Range (nm)Excitation Wavelength (nm)Key Influencing Factor
BenzothiazolylthienothiophenesVariesNot SpecifiedElectron-withdrawing nature of substituents
Benzothiazole derivatives via Suzuki coupling380 - 450330Electron-donating groups, extended conjugation
Summary of fluorescence properties of select thiophene derivative classes. researchgate.netniscpr.res.in

Thiophene derivatives have shown significant promise as components in photosensitizers and photo-switchable molecular systems. Thienothiophenes are recognized as promising materials for constructing photosensitizers. beilstein-journals.org

Furthermore, diarylethene derivatives incorporating thiophene 1,1-dioxide groups have been developed as "turn-on" mode photoswitchable fluorescent molecules. nih.gov In these systems, a non-fluorescent open-ring isomer undergoes a cyclization reaction upon irradiation with UV light to form a highly fluorescent closed-ring isomer. nih.gov This photo-induced switching behavior is crucial for applications in super-resolution fluorescence microscopy and optical data storage. The specific alkyl substituents at the reactive carbons of the thiophene rings can be varied to fine-tune the photoswitching and fluorescent properties of the molecules. nih.gov

The alignment of liquid crystals can also be controlled using thin films of novel thiophene-2,5-dicarbohydrazide derivatives. researchgate.net When illuminated with linearly polarized UV light, these materials can direct the orientation of nematic liquid crystals. Interestingly, the introduction of a methyl substituent can switch the preferred alignment direction from parallel to perpendicular to the polarization of the incident light. researchgate.net This effect is attributed to a change in the orientation of the molecule's net dipole moment upon substitution, highlighting the potential of thiophene derivatives in advanced display technologies. researchgate.net

Catalytic Applications and Ligand Design

The thiophene moiety is not only a building block for functional materials but also plays a role in catalysis, both as part of a catalyst structure and as a ligand for metal centers. researchgate.netacs.org The sulfur atom in the thiophene ring is a soft Lewis base, allowing it to coordinate with soft Lewis acids and transition metals. researchgate.net

Thiophene-based covalent triazine frameworks (CTFs) have been developed as efficient heterogeneous photocatalysts. mdpi.com The incorporation of thiophene units into these frameworks enhances their photocatalytic activity by broadening visible light absorption, improving charge separation, and allowing for fine-tuning of electronic properties. mdpi.com These materials have proven effective in promoting the oxidative coupling of amines to imines under visible light irradiation. mdpi.com

In organometallic chemistry, thiophene serves as a versatile π-ligand, forming complexes with various transition metals. wikipedia.org These complexes are not only of fundamental interest but also serve as models for understanding the interactions of organosulfur compounds with the surfaces of industrial hydrodesulfurization (HDS) catalysts. acs.org The study of organometallic complexes with thiophene ligands provides valuable insights into the bonding modes (e.g., η¹(S) or η⁵) and reactivity of thiophene on catalyst surfaces. acs.org The coordination chemistry of thiophene is essential for designing new catalysts and understanding reaction mechanisms in processes that involve the transformation of sulfur-containing organic molecules. researchgate.net

Application AreaRole of ThiopheneExample SystemFunction
Photocatalysis Structural componentThiophene-Based Covalent Triazine Frameworks (CTFs)Enhances light absorption and charge separation
Ligand Design Coordinating ligandOrganometallic complexes (e.g., with Cr, Mn, Rh)Binds to metal centers, models catalyst-substrate interactions
Catalytic roles of thiophene-containing systems. acs.orgmdpi.comwikipedia.org

Thiophene-Based Ligands in Transition Metal-Catalyzed Reactions

Thiophene derivatives have emerged as crucial ligands in a multitude of transition metal-catalyzed reactions, owing to the ability of the sulfur heteroatom to coordinate with metal centers. This coordination can influence the electronic and steric environment of the metal catalyst, thereby tuning its reactivity and selectivity. acs.orgbohrium.com The interaction between thiophenes and transition metals can occur in several modes, which dictates the subsequent chemical transformations. acs.orgbohrium.com

One of the most prominent applications of thiophene-based ligands is in cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals and conjugated polymers for electronic applications. For instance, thiophene-containing ligands have been successfully employed in Suzuki-Miyaura cross-coupling reactions. rsc.orgmdpi.com These reactions typically involve a palladium catalyst and are used to form carbon-carbon bonds. The efficiency and selectivity of these transformations can be significantly enhanced by the choice of ligand.

A notable example involves the use of a square-planar nickel complex with a ligand derived from 3-methyl-thiophene-2-carboxaldehyde for the Sonogashira coupling of aryl halides with phenylacetylene. mdpi.com This highlights the utility of thiophene derivatives in facilitating C-C bond formation under catalytic conditions. Furthermore, thiophene-dithiolene ligands have been synthesized and used to create transition metal complexes with interesting structural and electronic properties, making them valuable for applications in molecular materials. researchgate.net

The versatility of thiophene-based ligands is further demonstrated by their use in the synthesis of macrocycles and polymers. Suzuki-Miyaura cross-coupling has been utilized to create novel macrocycles incorporating bithiophene and terthiophene units. researchgate.net In materials science, thiophene derivatives are employed as ligands to passivate defects on the surface of perovskite nanocrystals, enhancing their photoluminescence quantum yield and stability, which is crucial for applications in lighting and displays. frontiersin.org

Table 1: Examples of Thiophene-Based Ligands in Catalysis

Ligand TypeMetal CatalystReaction TypeApplication
Thiophene-derived thiosemicarbazoneNickelSonogashira CouplingSynthesis of aryl acetylenes
Thienyl boronic acidsPalladiumSuzuki-Miyaura CouplingSynthesis of biaryls
Thiophene-dithiolenesVarious transition metalsLigand SynthesisDevelopment of molecular materials
Thiophene additives-Perovskite Nanocrystal SynthesisSurface passivation for optoelectronics

Mechanistic Insights into Catalyzed Transformations Involving Thiophene Derivatives

Understanding the mechanisms of catalytic reactions involving thiophene derivatives is crucial for the rational design of more efficient and selective catalysts. The reactivity of thiophenes in the presence of transition metals is complex and can involve several pathways, including coordination, partial reduction, or cleavage of the C-S bond. acs.orgbohrium.com The specific reaction pathway is highly dependent on the nature of the transition metal, its coordination sphere, and the substituents on the thiophene ring. acs.orgbohrium.com

In many metal-catalyzed reactions, the initial step involves the coordination of the thiophene ligand to the metal center. mdpi.com This coordination activates the thiophene ring, making it susceptible to further transformations. For instance, in metal-catalyzed heterocyclization reactions for the synthesis of thiophene derivatives, the mechanism often involves the electrophilic activation of a triple bond by coordination to the metal, followed by an intramolecular nucleophilic attack. mdpi.com

Radical pathways have also been implicated in transformations involving thiophene derivatives. For example, in a nickel-catalyzed three-component reaction for the synthesis of C-vinyl glycosides, radical trapping experiments suggested the involvement of radical species. acs.org This highlights the diverse mechanistic possibilities in reactions with these compounds.

Furthermore, the dearomatization of thiophenes is a significant transformation that allows for the synthesis of three-dimensional molecules from flat aromatic precursors. nih.gov Catalytic asymmetric dearomatization of thiophenes has been achieved through methods such as asymmetric hydrogenation and organocatalytic intermolecular nucleophilic attack. nih.gov These reactions provide access to chiral, non-planar structures that are of interest in medicinal chemistry. Computational studies and mechanistic investigations are often employed to understand the origin of stereoselectivity in these transformations. acs.org

The cleavage of the carbon-sulfur bond in thiophenes by transition metal complexes is another important mechanistic aspect, particularly in the context of hydrodesulfurization, a critical process in the petroleum industry. Understanding the patterns of C-S bond activation by organometallic complexes provides insights into designing more effective catalysts for removing sulfur from fuels. acs.orgbohrium.com

Conclusion and Future Research Trajectories

Synthesis and Reactivity: Challenges and Opportunities

The synthesis of specifically substituted thiophenes like 2-[(4-methylphenyl)methyl]-thiophene presents both challenges and opportunities for organic chemists. While general methods for thiophene (B33073) synthesis, such as the Paal-Knorr synthesis or the Gewald reaction, are well-established, achieving precise regioselectivity in 2-substituted thiophenes requires more nuanced approaches.

However, these challenges open up avenues for the development of novel synthetic methodologies. Modern cross-coupling reactions, such as the Suzuki or Kumada coupling, offer a promising alternative. google.com These methods would involve the synthesis of a 2-halothiophene precursor followed by its reaction with a 4-methylbenzyl organometallic reagent. This approach generally provides higher yields and greater control over the final product's structure. For instance, a synthetic route could involve the Suzuki reaction of 2-bromothiophene (B119243) with (4-methylphenyl)methaneboronic acid. google.com Another potential route could be the reduction of a ketone precursor, such as (5-bromo-2-methylphenyl)(2-(4-fluorophenyl)thiophen-5-yl)methanone, although this would yield a more complex derivative. google.com

The reactivity of 2-[(4-methylphenyl)methyl]-thiophene is another area ripe for exploration. The thiophene ring is known to undergo electrophilic substitution reactions, primarily at the 5-position. Investigating the influence of the 2-(4-methylbenzyl) substituent on the regioselectivity and rate of these reactions would be a valuable research endeavor. Furthermore, the methylene (B1212753) bridge connecting the thiophene and phenyl rings presents a site for potential functionalization through oxidation or other transformations, offering a pathway to a wider range of derivatives with tailored properties.

A key opportunity lies in the functionalization of the 4-methylphenyl group. The methyl group can be a handle for further chemical modifications, such as bromination followed by the introduction of other functional groups. This would allow for the synthesis of a library of related compounds with systematically varied electronic and steric properties, which is crucial for structure-property relationship studies in materials science.

Synthetic ChallengePotential Opportunity/Solution
Poor regioselectivity in direct alkylationDevelopment of highly selective catalytic systems; utilization of modern cross-coupling reactions (e.g., Suzuki, Kumada). google.com
Polysubstitution and side reactionsOptimization of reaction conditions (temperature, solvent, catalyst); use of protecting groups.
Limited functional group toleranceExploration of milder reaction conditions and more robust catalysts.
Scalability of multi-step synthesesDevelopment of one-pot or flow chemistry processes for more efficient synthesis.

Advancements in Computational Modeling for Thiophene Systems

Computational modeling has become an indispensable tool in modern chemistry, providing deep insights into the electronic structure, properties, and reactivity of molecules. For thiophene systems like 2-[(4-methylphenyl)methyl]-thiophene, computational methods offer a powerful means to predict and understand their behavior, thereby guiding the design of new materials with desired functionalities.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of organic molecules. researchgate.netscirp.org For 2-[(4-methylphenyl)methyl]-thiophene, DFT calculations can be employed to determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.com These energies are crucial in predicting the compound's potential as an electron donor or acceptor in electronic devices. The HOMO-LUMO gap, also obtainable from DFT calculations, provides an estimate of the molecule's electronic excitation energy and can be correlated with its optical absorption properties. nih.gov

Furthermore, computational models can elucidate the impact of the 4-methylbenzyl substituent on the electronic structure of the thiophene ring. By analyzing the electron density distribution and molecular orbitals, researchers can understand how the substituent influences the aromaticity and reactivity of the thiophene core. mdpi.com Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectra of these molecules, providing a theoretical basis for experimental observations and helping to interpret the electronic transitions. nih.gov

Another significant application of computational modeling is in the study of intermolecular interactions. For materials intended for use in organic electronics, the way molecules pack in the solid state is critical to their charge transport properties. Computational simulations can predict the preferred crystal packing of 2-[(4-methylphenyl)methyl]-thiophene and related derivatives, offering insights into potential π-stacking interactions that facilitate charge hopping between adjacent molecules. Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify intermolecular interactions within a crystal structure. nih.gov

Computational MethodApplication to Thiophene, 2-[(4-methylphenyl)methyl]-
Density Functional Theory (DFT)Calculation of HOMO/LUMO energies, HOMO-LUMO gap, electron density distribution, and molecular orbitals. researchgate.netscirp.orgmdpi.com
Time-Dependent DFT (TD-DFT)Simulation of UV-Vis absorption spectra and prediction of electronic transitions. nih.gov
Molecular Dynamics (MD) SimulationsPrediction of solid-state packing and morphology of thin films.
Hirshfeld Surface AnalysisVisualization and quantification of intermolecular interactions in the crystalline state. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM)Study of the behavior of the molecule in a complex environment, such as a polymer matrix.

Emerging Paradigms in Optoelectronic Materials Derived from Thiophene Scaffolds

Thiophene-based materials are at the heart of many recent advancements in organic optoelectronics due to their excellent electronic properties, chemical stability, and the tunability of their characteristics through chemical modification. rsc.orgmdpi.com The unique structure of 2-[(4-methylphenyl)methyl]-thiophene makes it a promising building block for a new generation of optoelectronic materials.

One of the most exciting areas of application for thiophene derivatives is in organic photovoltaics (OPVs). Thiophene-containing polymers and small molecules are widely used as electron-donating materials in the active layer of OPV devices. The 2-[(4-methylphenyl)methyl]-thiophene moiety could be incorporated into larger conjugated systems, such as polymers or oligomers, to create novel donor materials. The 4-methylbenzyl group could be used to enhance solubility and influence the morphology of the active layer, which are critical factors for achieving high power conversion efficiencies.

Another significant application is in organic light-emitting diodes (OLEDs). Thiophene derivatives can be designed to exhibit strong fluorescence, making them suitable for use as emitter materials in OLEDs. researchgate.net The emission color of these materials can be tuned by extending the conjugation or by introducing electron-donating or electron-withdrawing groups. The 2-[(4-methylphenyl)methyl]-thiophene scaffold offers a platform for such modifications. For instance, functionalizing the 4-methylphenyl ring could lead to materials with emission spanning the visible spectrum.

Furthermore, the development of "smart" materials that respond to external stimuli is a rapidly growing field. Thiophene-based molecules have been shown to exhibit interesting photochromic and electrochromic properties. By incorporating the 2-[(4-methylphenyl)methyl]-thiophene unit into more complex molecular architectures, it may be possible to create materials that change their color or fluorescence in response to light or an applied voltage.

The future of optoelectronic materials derived from thiophene scaffolds also lies in the exploration of novel device architectures and fabrication techniques. The development of solution-processable materials is crucial for the low-cost, large-area fabrication of organic electronic devices. The 4-methylbenzyl group in 2-[(4-methylphenyl)methyl]-thiophene can enhance the solubility of larger conjugated systems, making them amenable to printing and coating techniques.

Optoelectronic ApplicationPotential Role of Thiophene, 2-[(4-methylphenyl)methyl]- Derivatives
Organic Photovoltaics (OPVs)As a building block for electron-donating polymers and small molecules with improved solubility and morphology.
Organic Light-Emitting Diodes (OLEDs)As a core structure for fluorescent emitters with tunable emission colors. researchgate.net
Organic Field-Effect Transistors (OFETs)As a component of organic semiconductors with potentially high charge carrier mobility. researchgate.net
SensorsAs the active material in chemical sensors, where interaction with an analyte modulates its electronic or optical properties.
Smart MaterialsAs a component of photochromic or electrochromic materials for applications in responsive windows or displays.

Q & A

Basic: What are the optimal synthetic routes and characterization methods for Thiophene, 2-[(4-methylphenyl)methyl]-?

Answer:
Synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. A general procedure includes:

  • Reacting 2-methylthiophene derivatives with 4-methylbenzyl halides in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
  • Purification via column chromatography and recrystallization.
    Characterization requires:
  • NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and aromatic protons.
  • IR spectroscopy to identify functional groups (e.g., C-S stretching at ~650 cm⁻¹).
  • Mass spectrometry for molecular ion validation.
  • Melting point determination and TLC monitoring (Rf comparison with literature) .

Basic: Which spectroscopic techniques are critical for structural confirmation of thiophene derivatives?

Answer:

  • ¹H NMR : Aromatic protons in thiophene rings typically resonate at δ 6.5–7.5 ppm, while benzyl protons appear as singlets or multiplets near δ 2.5–4.5 ppm .
  • ¹³C NMR : Thiophene carbons are observed at δ 125–140 ppm; methylphenyl groups show signals at δ 20–25 ppm (CH₃) and δ 130–140 ppm (aromatic carbons) .
  • IR : Key peaks include C-S (600–700 cm⁻¹) and C=C (1450–1600 cm⁻¹) .
  • Cross-reference data with NIST Chemistry WebBook to validate assignments .

Advanced: How can discrepancies in reported spectral data for thiophene derivatives be resolved?

Answer:

  • Compare experimental data with NIST Standard Reference Database entries to identify inconsistencies in solvent effects, temperature, or instrumentation .
  • Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) to minimize variability .
  • Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra .

Advanced: What crystallographic strategies are effective for determining the crystal structure of this compound?

Answer:

  • Employ single-crystal X-ray diffraction with SHELXL for refinement. Key steps:
    • Grow crystals via slow evaporation (e.g., using dichloromethane/hexane).
    • Resolve twinning or disorder using SHELXD for phase determination .
    • Validate H-atom positions with SHELXPRO’s riding model .
  • Publish CIF files in Acta Crystallographica Section E for peer validation .

Advanced: How to design biological activity assays for thiophene derivatives?

Answer:

  • In vitro antibacterial testing : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity assays : Employ MTT/PrestoBlue on human cell lines (e.g., HEK-293) to assess selectivity .
  • Include positive controls (e.g., metronidazole) and solvent controls (DMSO <1% v/v) .

Advanced: What computational methods predict electronic properties and reactivity?

Answer:

  • DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry, compute HOMO-LUMO gaps, and map electrostatic potentials .
  • Molecular docking (AutoDock Vina) to screen for binding affinity with target proteins (e.g., bacterial enzymes) .
  • Validate models with experimental UV-Vis spectra (λmax comparisons) .

Advanced: How to optimize derivatization reactions for functionalizing the thiophene core?

Answer:

  • Catalyst screening : Test Pd(PPh₃)₄ for Suzuki couplings or CuI for Ullmann reactions to introduce aryl/heteroaryl groups .
  • Solvent optimization : Use DMF for polar reactions or THF for Grignard additions .
  • Monitor progress via TLC (silica gel, ethyl acetate/hexane) and isolate products using flash chromatography .

Advanced: How to analyze thermodynamic stability and reaction pathways?

Answer:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • DSC for phase transitions (e.g., melting points, polymorphism) .
  • Reaction calorimetry to quantify exothermic/endothermic steps in synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.